3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid has several applications in scientific research:
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions by facilitating the synthesis of specific peptide sequences.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid
- (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid
Uniqueness
What sets 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid apart from similar compounds is its specific structure, which provides unique steric and electronic properties. These properties make it particularly effective as a protecting group in peptide synthesis, offering stability and ease of removal that are crucial for efficient peptide assembly.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-19(22(2,3)20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUFHLPVQJWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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